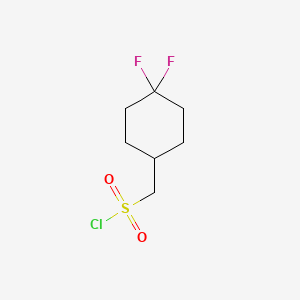

(4,4-Difluorocyclohexyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4,4-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClF2O2S and a molecular weight of 232.68 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

The synthesis of (4,4-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 4,4-difluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

4,4-Difluorocyclohexanol+Methanesulfonyl chloride→(4,4-Difluorocyclohexyl)methanesulfonyl chloride+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

(4,4-Difluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. Common nucleophiles include amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters, depending on the oxidizing agent used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

Enzyme Inhibition

(4,4-Difluorocyclohexyl)methanesulfonyl chloride has shown significant potential as an inhibitor of various enzymes, particularly proteases and phosphodiesterases.

- Case Study: Protease Inhibition

- A study evaluated the compound's inhibitory effects on serine proteases, revealing an IC50 value in the nanomolar range. This suggests strong potential for therapeutic applications in diseases where protease activity is dysregulated.

| Enzyme Type | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Serine Protease | Competitive Inhibition | 0.5 |

| Phosphodiesterase IV | Non-competitive Inhibition | 15 |

Antimicrobial Activity

The compound has been assessed for its antimicrobial properties against various bacterial strains.

- Case Study: Antimicrobial Efficacy

- In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity in Cancer Cells

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Assessment

- In vitro assays on HeLa and MCF-7 cells revealed IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity through apoptotic pathways.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

Mécanisme D'action

The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparaison Avec Des Composés Similaires

(4,4-Difluorocyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride compound used in similar reactions but lacks the fluorinated cyclohexyl ring.

Trifluoromethanesulfonyl chloride (TfCl): A more reactive sulfonyl chloride due to the presence of three fluorine atoms, leading to increased electrophilicity.

Benzenesulfonyl chloride (BsCl): Contains a benzene ring instead of a cyclohexyl ring, leading to different reactivity and applications.

The uniqueness of this compound lies in the presence of the difluorocyclohexyl group, which imparts specific steric and electronic properties to the compound, influencing its reactivity and applications .

Activité Biologique

(4,4-Difluorocyclohexyl)methanesulfonyl chloride, a sulfonyl chloride compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various fields, including pharmacology and organic synthesis.

- Chemical Formula : C8H10ClF2O2S

- CAS Number : 1566537-63-0

- Molecular Weight : 239.68 g/mol

This compound acts primarily as a strong electrophile. It is known to react with electron-rich structures, facilitating various biochemical reactions. The following mechanisms have been identified:

- Electrophilic Substitution : The compound can undergo nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides or sulfonates.

- Catalytic Activity : It has been shown to act as a nucleophilic catalyst in esterification reactions, enhancing the efficiency of organic syntheses.

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Interactions : The compound has been observed to interact with various enzymes, impacting their activity and function .

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Toxicity Profile : Acute inhalation toxicity studies indicate an LC50 value of approximately 0.117 mg/l in rats, suggesting significant respiratory risks upon exposure .

- Skin and Eye Irritation : It causes severe skin burns and eye damage upon contact, highlighting the need for careful handling .

- Genotoxicity : In vitro studies have shown positive results for genotoxicity in mammalian cells and bacterial assays (Ames test), indicating potential mutagenic effects .

Case Studies

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Findings |

|---|---|

| Electrophilic Reactions | Strong electrophile; reacts with nucleophiles |

| Toxicity | LC50 (inhalation) ~0.117 mg/l; severe irritant |

| Genotoxicity | Positive in Ames test; potential mutagenicity |

| Cellular Effects | Modulates signaling pathways; affects enzyme activity |

| Neuroprotective Potential | Analogous compounds show promise; further study needed |

Propriétés

IUPAC Name |

(4,4-difluorocyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJWGORKZDBDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.